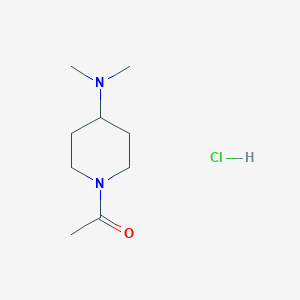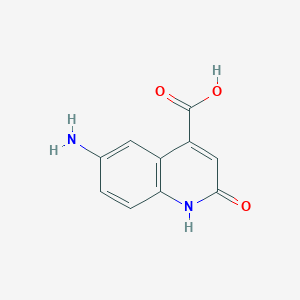
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position. The quinoline scaffold is known for its significant biological and pharmacological activities, making it a valuable target in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of anthranilic acid with diethyl malonate in the presence of a base such as sodium ethoxide can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and hydrolysis. The use of efficient catalysts and controlled reaction environments is crucial to achieve the desired product on an industrial scale .
化学反应分析
Types of Reactions
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-amino-2-hydroxy-1,2-dihydroquinoline-4-carboxylic acid.
Substitution: The amino group at the 6th position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
科学研究应用
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the functional groups present on the quinoline scaffold .
相似化合物的比较
Similar Compounds
2-Oxo-1,2-dihydroquinoline-4-carboxylic acid: Lacks the amino group at the 6th position.
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Contains a hydroxyl group at the 4th position instead of a carboxylic acid group.
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Contains a chlorine atom at the 6th position instead of an amino group.
Uniqueness
6-Amino-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the amino group at the 6th position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional interactions with biological targets and can enhance the compound’s therapeutic potential .
属性
CAS 编号 |
91426-38-9 |
|---|---|
分子式 |
C10H8N2O3 |
分子量 |
204.18 g/mol |
IUPAC 名称 |
6-amino-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-5-1-2-8-6(3-5)7(10(14)15)4-9(13)12-8/h1-4H,11H2,(H,12,13)(H,14,15) |
InChI 键 |
GUBUMZYLLAHHJB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C(=CC(=O)N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)-](/img/structure/B15069177.png)

![6-(Oxetan-3-yloxy)benzo[d][1,3]dioxol-5-amine](/img/structure/B15069182.png)
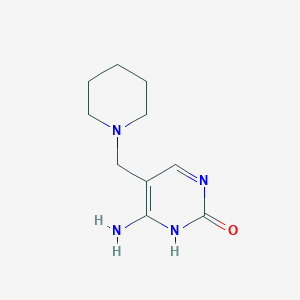

![6-Fluoro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15069201.png)
![4,4-Dimethyl-3-[(thietan-3-yl)amino]pentan-1-ol](/img/structure/B15069207.png)

![6-Methyl-6,7-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-8(5H)-one](/img/structure/B15069221.png)
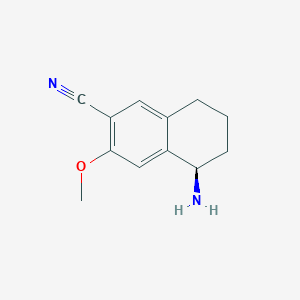
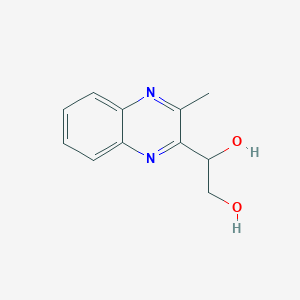
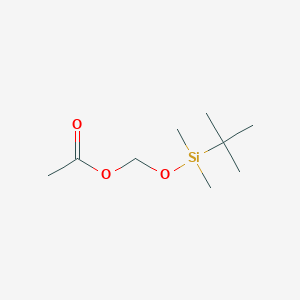
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
